3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Overview
Description
Pyrazolo[1,5-a]pyrazin-4(5H)-one is a type of pyrazole fused heterocycle . Pyrazoles are a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. They are important in the field of medicinal chemistry due to their presence in many biologically active compounds .
Synthesis Analysis
The synthesis of pyrazole fused heterocycles can be achieved via the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives would likely involve a pyrazole ring fused with a pyrazine ring. The exact structure would depend on the specific substituents attached to the ring .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and characterization of derivatives of pyrazole, including compounds structurally related to "3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one", have been extensively studied. These compounds are synthesized from various precursors through reactions that yield diverse pyrazole derivatives, showcasing their versatility and potential for chemical modifications (Zheng et al., 2010). Crystal structure and biological evaluations have been conducted, highlighting their potential in drug discovery and material science applications.
Biological Evaluation
- Preliminary biological evaluations of some derivatives have shown significant activities, such as the ability to suppress lung cancer cell growth through cell cycle arrest and autophagy. This indicates their potential as therapeutic agents in cancer treatment (Zheng et al., 2010).
Mechanism of Action
Future Directions
Future research on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives could involve the development of new synthetic methods, the exploration of their biological activity, and the investigation of their physical and chemical properties. This could lead to the discovery of new drugs or other useful compounds .
Properties
IUPAC Name |
3-(hydroxymethyl)-2-phenyl-5-(2-phenylethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-15-18-19(17-9-5-2-6-10-17)22-24-14-13-23(21(26)20(18)24)12-11-16-7-3-1-4-8-16/h1-10,13-14,25H,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDNMGFXZRSGKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CN3C(=C(C(=N3)C4=CC=CC=C4)CO)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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